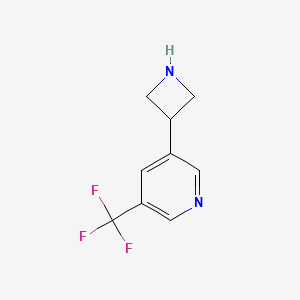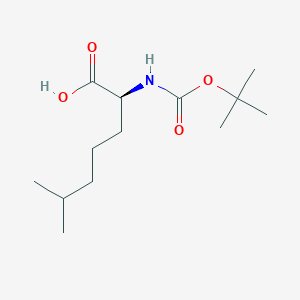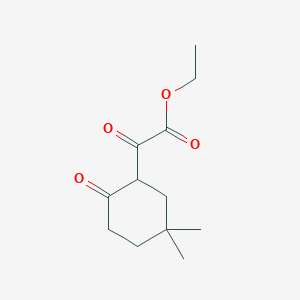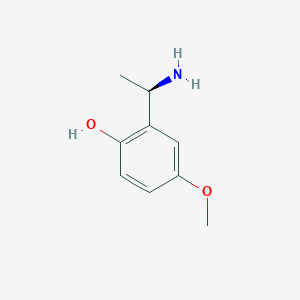
(R)-2-(1-aminoethyl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-aminoethyl)-4-methoxyphenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure. This compound’s unique structure allows it to participate in a variety of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-4-methoxyphenol typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent. The substrate, typically a hydroxyacetophenone derivative, is added to the mixture and heated under vacuum conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-4-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and acid-alkali extraction can enhance yield and purity. The biocatalyst omega-transaminase is often employed due to its efficiency and selectivity .
化学反应分析
Types of Reactions
®-2-(1-aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
科学研究应用
®-2-(1-aminoethyl)-4-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
作用机制
The mechanism of action of ®-2-(1-aminoethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenol structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
®-2-(1-aminoethyl)-4-fluoroaniline: Similar in structure but with a fluorine atom instead of a methoxy group.
®-(1-aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a methoxyphenol structure.
Uniqueness
®-2-(1-aminoethyl)-4-methoxyphenol is unique due to its methoxyphenol structure, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminoethyl]-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1 |
InChI 键 |
IZKMMTUNVKTMBW-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)OC)O)N |
规范 SMILES |
CC(C1=C(C=CC(=C1)OC)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


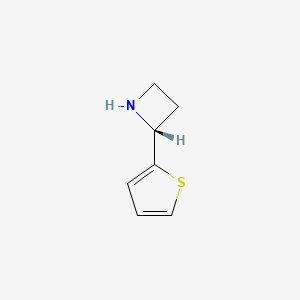
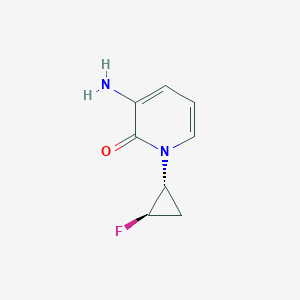

![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)

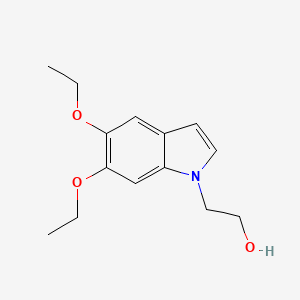

![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
